ent-Calindol Amide
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Overview
Description
Ent-Calindol Amide, also known as this compound, is a useful research compound. Its molecular formula is C21H18N2O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Synthesis of Bioactive Amides
Amides synthesized via enzymatic methods, such as those catalyzed by Candida antarctica lipase B (CALB), have shown a wide range of industrial applications. For example, a novel secondary amide demonstrated potent antimicrobial and antioxidative activities, suggesting potential applications in healthcare and industry (Khare, Kumar, & Kuo, 2009).
Metal-Catalyzed Amide Bond Forming Reactions
Metal-catalyzed synthesis of amides in environmentally friendly aqueous media has been highlighted as a green procedure for constructing this class of compounds, which are crucial in pharmaceuticals and materials science (García-Álvarez, Crochet, & Cadierno, 2013).
Catalytic Amide Formation
Direct catalytic formation of amides from carboxylic acids and amines has been explored, offering more efficient and selective methods meeting the demands for green chemistry. Such catalytic methods cover a range of catalysts including biocatalysts, Lewis acids, and metal catalysts, underscoring their importance in synthetic organic chemistry (Lundberg, Tinnis, Selander, & Adolfsson, 2014).
Innovative Amide Synthesis Techniques
Research has also focused on developing novel methods for amide synthesis that avoid traditional, less sustainable approaches. For instance, the direct synthesis of amides from alcohols and amines, which produces molecular hydrogen as the only byproduct, represents a significant step towards more sustainable chemical processes (Gunanathan, Ben‐David, & Milstein, 2007).
Non-Traditional Amide Formation Routes
Lastly, nonclassical routes for amide bond formation have been explored to address the limitations of existing methods. These approaches include direct formation from carboxylic acids and amines without pre-activation, employing carboxylic acid and amine surrogates, and leveraging novel ligation strategies. These methods broaden the toolkit for amide synthesis, with implications for the synthesis of complex molecules and potential applications in materials science, biotechnology, and drug discovery (de Figueiredo, Suppo, & Campagne, 2016).
Mechanism of Action
Mode of Action
The mode of action of ent-Calindol Amide involves the activation of amides to achieve powerful transformations under mild conditions . This activation enables intra- and intermolecular nucleophile addition for C–C bond formation at the α-position of amides .
Biochemical Pathways
The cis-trans isomerization of amide bonds, a process in which this compound may be involved, leads to a wide range of structural and functional changes in proteins . This isomerization can be the rate-limiting step in protein folding .
Result of Action
The result of this compound’s action is the formation of complex molecules, particularly through amide bond formation. This process enables the formation of lactams and 1,4-dicarbonyls .
Future Directions
Properties
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650761 |
Source
|
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217835-51-2 |
Source
|
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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